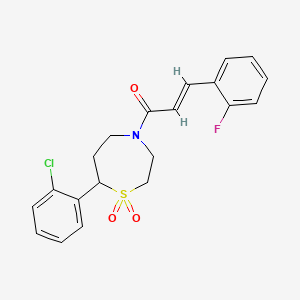
(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19ClFNO3S and its molecular weight is 407.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one is a complex organic compound that belongs to the class of thiazepan derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural characteristics of this compound, including the presence of a thiazepan ring and various aromatic substitutions, contribute to its pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Its structure suggests enhanced interactions with microbial targets, potentially leading to effective inhibition of growth in various pathogens. For instance, compounds with similar thiazepan structures have demonstrated notable activity against bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| (E)-1-(7-(2-chlorophenyl)... | Staphylococcus aureus | MIC 0.5–2 μg/mL |
| (E)-3-(4-fluorophenyl)... | Candida spp. | Moderate activity |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. Studies involving derivatives of thiazepan have shown promising results in inhibiting cancer cell proliferation. The dual functionality of antimicrobial and anticancer properties positions this compound as a candidate for further exploration in drug development.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : Potential binding to cellular receptors could alter signaling pathways related to growth and survival in both microbial and cancer cells.
Case Studies
Several studies have investigated the biological activities of thiazepan derivatives:
- Antimicrobial Study : A recent investigation demonstrated that a structurally similar thiazepan derivative exhibited potent activity against multidrug-resistant Staphylococcus aureus. The study reported an MIC value indicating effective inhibition at low concentrations .
- Anticancer Evaluation : Another study focused on the anticancer effects of thiazolidinedione derivatives showed that compounds with similar structural motifs were effective against various cancer cell lines, suggesting a promising avenue for the development of new anticancer agents .
Eigenschaften
IUPAC Name |
(E)-1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-(2-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO3S/c21-17-7-3-2-6-16(17)19-11-12-23(13-14-27(19,25)26)20(24)10-9-15-5-1-4-8-18(15)22/h1-10,19H,11-14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHQOOVHIPWFAW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














